
Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
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Description
Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C20H21F2NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a difluorophenyl group, which contributes to its unique biological activity. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C20H21F2NO2 |
Molecular Weight | 345.4 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C20H21F2NO2/c1-2-25-20(24)17-13-23(11-14-6-4-3-5-7-14)12-16(17)15-8-9-18(21)19(22)10-15/h3-10,16-17H,2,11-13H2,1H3 |
Canonical SMILES | CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various signaling pathways by binding to enzymes or receptors, thereby altering their activity. Research suggests that it could influence cellular processes such as apoptosis and proliferation.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 0.48 µM against human breast adenocarcinoma (MCF-7) cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays indicated that the compound induces apoptosis in cancer cell lines by increasing caspase activity, leading to programmed cell death. This mechanism suggests potential for development as an anticancer agent .
- Comparative Studies : When compared with similar pyrrolidine derivatives, this compound showed enhanced biological potency due to the electron-withdrawing effects of the difluorophenyl group. Variations in substitution patterns on the phenyl ring were found to significantly affect biological activity .
Summary of Biological Activity Data
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
U937 (Leukemia) | 0.78 | Alters signaling pathways |
A549 (Lung Cancer) | 0.76 | Modulates cell cycle progression |
Properties
IUPAC Name |
ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-2-25-20(24)18-13-23(11-14-6-4-3-5-7-14)12-17(18)16-10-15(21)8-9-19(16)22/h3-10,17-18H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMECBSZCUFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.